![molecular formula C10H8FN3O4S B13561080 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a dioxidothietan ring and a fluorine atom, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the triazole core, which can be achieved through cycloaddition reactions involving azides and alkynes.
Formation of the Dioxidothietan Ring: The dioxidothietan ring is introduced through a series of oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Final Assembly: The final step involves coupling the triazole core with the dioxidothietan ring and the fluorine atom under controlled conditions, often using catalysts to facilitate the reaction.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems or complex structures.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. The fluorine atom enhances the compound’s stability and binding affinity, while the dioxidothietan ring can participate in redox reactions, further modulating its biological activity.
Comparación Con Compuestos Similares
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can be compared with other triazole derivatives:
1,2,3-Triazole: A simpler triazole compound without the dioxidothietan ring or fluorine atom, used in various click chemistry applications.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions, commonly found in antifungal drugs like fluconazole.
Fluorinated Triazoles: Compounds with similar fluorine substitutions but lacking the dioxidothietan ring, used in medicinal chemistry for their enhanced stability and bioavailability.
The uniqueness of this compound lies in its combination of the dioxidothietan ring, fluorine atom, and triazole core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8FN3O4S |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
1-(1,1-dioxothietan-3-yl)-6-fluorobenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8FN3O4S/c11-7-2-9-8(1-6(7)10(15)16)12-13-14(9)5-3-19(17,18)4-5/h1-2,5H,3-4H2,(H,15,16) |
Clave InChI |
MFAASKSZXHJBSC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)N2C3=C(C=C(C(=C3)F)C(=O)O)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


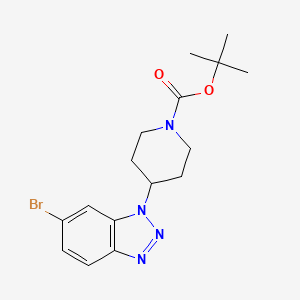
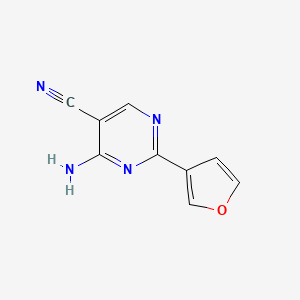
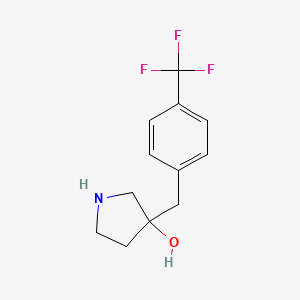
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/no-structure.png)
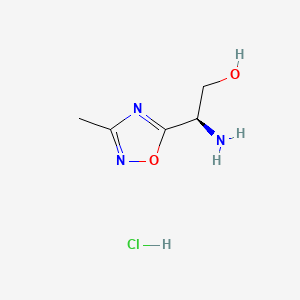
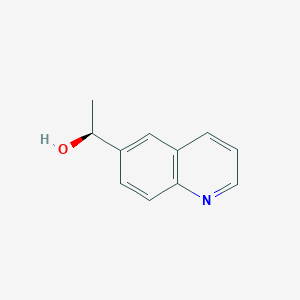

![N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)
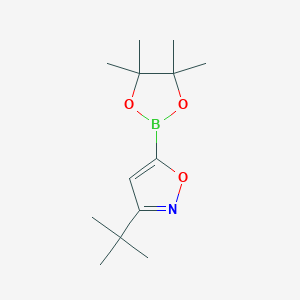
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
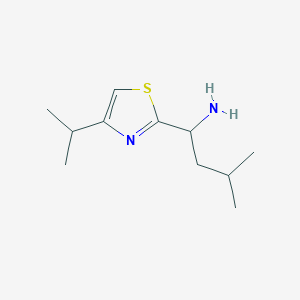
![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
